1,3-Dimethyl-1-propoxyurea

Description

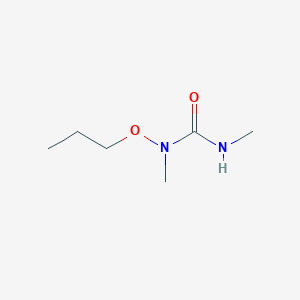

However, based on its name, it can be inferred that the compound is a urea derivative with methyl and propoxy substituents. Urea derivatives are widely used in agrochemicals, pharmaceuticals, and industrial applications due to their stability and functional versatility. A hypothetical molecular formula for 1,3-Dimethyl-1-propoxyurea might be C₆H₁₄N₂O₂, with a molecular weight of 146.19 g/mol, though this remains speculative without experimental validation.

Properties

Molecular Formula |

C6H14N2O2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

1,3-dimethyl-1-propoxyurea |

InChI |

InChI=1S/C6H14N2O2/c1-4-5-10-8(3)6(9)7-2/h4-5H2,1-3H3,(H,7,9) |

InChI Key |

PQGXARSNUDRLMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCON(C)C(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1-propoxyurea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions involve simple filtration or routine extraction procedures, avoiding the use of silica gel purification.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, although not environmentally friendly, is commonly used due to its efficiency and ease of execution.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1-propoxyurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can undergo substitution reactions where the propoxy group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1,3-Dimethyl-1-propoxyurea has several applications in scientific research, including:

Medicine: It is explored for its potential therapeutic properties, including its use in drug development.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1-propoxyurea involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes two structurally related urea derivatives: 3-[3-(Dimethylamino)propyl]-1-phenylurea () and 3-Cyclohexyl-1,1-diisobutylurea (). Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison of Urea Derivatives

Key Findings:

3-Cyclohexyl-1,1-diisobutylurea contains bulky aliphatic substituents (cyclohexyl, isobutyl), likely increasing hydrophobicity and thermal stability . this compound (hypothetical) combines methyl and propoxy groups, which may balance polarity and reactivity.

Hazard Profiles: The phenylurea derivative () lacks classified hazards but requires precautions against inhalation and contact due to unstudied toxicology . No hazard data is provided for the cyclohexyl derivative (), suggesting it may require similar handling as other non-polar ureas .

Aliphatic ureas (e.g., cyclohexyl) may serve as stabilizers or surfactants in industrial processes .

Limitations and Recommendations

- Experimental characterization of its physical and chemical properties.

- Toxicological assessments to establish safety protocols.

- Comparative analyses with additional urea analogs (e.g., alkylureas, arylureas).

This analysis underscores the need for expanded research on understudied urea derivatives to elucidate their unique functional profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.